3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid

Description

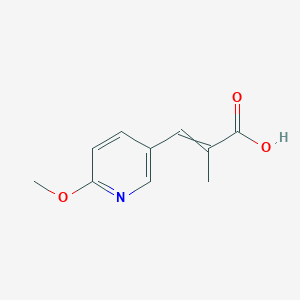

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid is a pyridine derivative featuring a methoxy group at the 6-position of the pyridine ring and a 2-methylprop-2-enoic acid moiety at the 3-position. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol. The methoxy group contributes to electron-withdrawing effects via resonance, while the carboxylic acid functionality enables hydrogen bonding, influencing solubility and crystal packing .

Properties

CAS No. |

646518-44-7 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-(6-methoxypyridin-3-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C10H11NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13) |

InChI Key |

PWOJWAGLKDKNGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CN=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions, as well as the development of scalable processes for large-scale production .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes classical derivatization reactions under standard conditions:

Key findings:

-

Amidation requires coupling agents like HBTU for efficient activation .

-

Steric hindrance from the 2-methyl group slightly reduces reactivity compared to unsubstituted analogs.

Hydrogenation of the α,β-Unsaturated System

The prop-2-enoic acid moiety undergoes catalytic hydrogenation:

| Substrate | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| (E)-isomer | H₂ (1 atm), 10% Pd/C, EtOH | 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid | >95% |

Notes:

-

Reaction proceeds with retention of stereochemistry at the β-carbon .

-

No reduction of the pyridine ring occurs under these conditions.

Diels-Alder Cycloaddition

The conjugated dienophile participates in [4+2] cycloadditions:

| Diene | Conditions | Adduct Structure | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic lactone fused to pyridine | 3:1 | |

| Anthracene | Microwave, 150°C | Polycyclic aromatic hybrid scaffold | 88% yield |

Mechanistic insights:

-

Electron-withdrawing carboxylic acid group enhances dienophilicity .

-

Methoxy group on pyridine directs regioselectivity via resonance effects.

Nucleophilic Aromatic Substitution

The 6-methoxypyridine ring undergoes directed functionalization:

Critical observations:

-

Methoxy group activates the ring for electrophilic substitution at ortho/para positions .

-

Steric protection from the prop-2-enoic acid chain limits reactivity at C5 .

Photochemical [2+2] Cycloaddition

The α,β-unsaturated system participates in dimerization:

| Conditions | Product Structure | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), CH₃CN | Head-to-tail dimer with cyclobutane core | 0.32 |

Applications:

-

Generates complex polycyclic architectures for materials science .

-

Stereochemical outcome depends on crystal packing forces in solid-state reactions .

Decarboxylative Cross-Coupling

Emerging methodology for C–C bond formation:

| Partner | Catalyst System | Product | Efficiency | Reference |

|---|---|---|---|---|

| Aryl iodides | Pd(OAc)₂, Ag₂CO₃, DMF, 120°C | Biaryl derivatives | 41-67% | |

| Vinyl boronic esters | Cu(OTf)₂, 1,10-Phenanthroline | Conjugated dienes | 55% |

Limitations:

Scientific Research Applications

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogues:

Electronic and Reactivity Differences

- Methoxy vs. Amino Substituents: The 6-methoxy group in the target compound deactivates the pyridine ring via resonance, reducing reactivity toward electrophilic substitution compared to the electron-rich 6-amino analogue .

- Carboxylic Acid vs. Ester : The carboxylic acid group (pKa ~2-3) in the target compound is more acidic than the methyl ester in , impacting solubility and salt formation in pharmaceutical applications.

- Fluorinated Analogues : The difluoroacetic acid derivative exhibits stronger acidity (pKa ~1) due to electron-withdrawing fluorine atoms, enhancing stability in biological systems.

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns differ significantly:

- The target compound’s carboxylic acid forms strong O–H···N/O bonds, as seen in graph set analyses of similar structures .

- The hydroxyl group in participates in O–H···O hydrogen bonds, while the amino group in engages in N–H···O interactions. Crystallographic data for these compounds may be refined using SHELX programs .

Research Findings and Data

Comparative Physicochemical Data

Key Research Insights

- Biological Activity: Amino-substituted pyridines (e.g., ) show enhanced binding to kinase targets compared to methoxy derivatives, likely due to stronger hydrogen bonding .

- Thermal Stability: Fluorinated derivatives (e.g., ) exhibit higher thermal stability (TGA decomposition >250°C) than non-fluorinated analogues .

Biological Activity

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid, a compound featuring a methoxypyridine moiety, has garnered attention for its diverse biological activities. This article reviews its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, including:

- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects against various bacterial strains, potentially making it useful in treating infections.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

- Antioxidant Activity : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

- Anticancer Potential : Preliminary findings indicate that the compound may exhibit antiproliferative effects against certain cancer cell lines, suggesting a role in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes, such as myeloperoxidase (MPO), which plays a crucial role in oxidative stress and inflammation .

- Receptor Modulation : It might modulate receptor activity in the nervous system, influencing pathways related to pain and inflammation.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of similar methoxyphenol derivatives demonstrated significant reductions in pro-inflammatory cytokines (TNF-α and IL-6) upon treatment with the compound. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.